molecular formula C20H18FNO2 B11398352 2-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

2-fluoro-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11398352
M. Wt: 323.4 g/mol
InChI Key: HWZWPSOCHWDOAO-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a furan ring, and a methylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.

    Attachment of the Methylphenyl Group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide
  • 2-Chloro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide
  • 2-Iodo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H18FNO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H18FNO2/c1-15-8-10-16(11-9-15)13-22(14-17-5-4-12-24-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3

InChI Key

HWZWPSOCHWDOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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